2-Amino-3-methoxypyridine

Physicochemical Characterization Synthetic Chemistry Formulation Development

2-Amino-3-methoxypyridine (CAS 10201-71-5) is a heterocyclic aminopyridine with the critical 3-methoxy substitution pattern, enabling unique amino-imino tautomerization with carboxylic acids—a property sterically blocked in the 6-methoxy isomer. Its solid state (mp 78-81°C) ensures compatibility with automated solid-dispensing systems, reducing solvent handling and volatility losses. The distinct melting point provides a robust QC check to verify isomer identity versus 4- and 5-methoxy variants. With a predictable pKa of 8.43, it can be rationally protonated for salt formation or extraction. Ideal for medicinal chemistry, metal coordination studies, and neurological-targeted pharmaceutical intermediates.

Molecular Formula C6H8N2O
Molecular Weight 124.14 g/mol
CAS No. 10201-71-5
Cat. No. B156974
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-3-methoxypyridine
CAS10201-71-5
Synonyms3-methoxy-2-aminopyridine
Molecular FormulaC6H8N2O
Molecular Weight124.14 g/mol
Structural Identifiers
SMILESCOC1=C(N=CC=C1)N
InChIInChI=1S/C6H8N2O/c1-9-5-3-2-4-8-6(5)7/h2-4H,1H3,(H2,7,8)
InChIKeyHNAYRVKSWGSQTP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes200 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-3-methoxypyridine (CAS 10201-71-5): A Structurally Distinct Aminopyridine Building Block for Pharmaceutical and Chemical R&D


2-Amino-3-methoxypyridine (CAS 10201-71-5) is a heterocyclic aminopyridine derivative featuring an amino group at the 2-position and a methoxy group at the 3-position on the pyridine ring, with a molecular weight of 124.14 g/mol . This compound exists as a dark brown solid at room temperature, exhibiting a predicted pKa of 8.43 ± 0.10 and a predicted boiling point of 235.0 ± 20.0 °C at 760 mmHg . As a versatile intermediate in organic synthesis, it serves as a precursor for the development of pharmaceutical agents, particularly those targeting neurological disorders, and as a ligand for transition metal coordination chemistry .

Why 2-Amino-3-methoxypyridine (CAS 10201-71-5) Cannot Be Arbitrarily Replaced by Other Aminomethoxypyridine Isomers


Aminomethoxypyridines are not interchangeable building blocks; the precise positioning of the methoxy substituent relative to the amino group dictates both the compound's physicochemical behavior and its reactivity profile. For instance, 2-amino-3-methoxypyridine is a dark brown solid with a melting point of 78-81 °C , whereas its 6-methoxy isomer is a liquid at room temperature . More fundamentally, the 3-methoxy substitution pattern uniquely enables amino-imino tautomerization in the presence of carboxylic acids—a phenomenon sterically prevented in the 2-amino-6-methoxypyridine isomer due to methoxy group hindrance [1]. These structural differences translate directly into divergent outcomes in downstream applications, making isomer substitution a high-risk decision in both synthetic chemistry and pharmaceutical development workflows.

2-Amino-3-methoxypyridine (CAS 10201-71-5): Quantitative Differentiation Evidence Against Structural Analogs


Physical State and Melting Point: 2-Amino-3-methoxypyridine Is a Solid at Ambient Temperature, Unlike Its Liquid 6-Methoxy Isomer

2-Amino-3-methoxypyridine is a solid with a reported melting point of 78-81 °C . In stark contrast, 2-amino-6-methoxypyridine (CAS 17920-35-3) is a liquid at room temperature, with a boiling point of 115 °C at 13 mmHg . This fundamental physical state difference directly impacts handling, storage, and formulation considerations.

Physicochemical Characterization Synthetic Chemistry Formulation Development

Tautomerization Capability: 2-Amino-3-methoxypyridine Undergoes Amino-Imino Tautomerization in Acidic Environments, a Behavior Sterically Blocked in the 6-Methoxy Isomer

In the presence of acetic acid in n-hexane, 2-amino-3-methoxypyridine (2A3MOP) forms dual hydrogen-bonded 1:1 complexes and undergoes amino-imino tautomerization in the S1 excited state, as confirmed by UV absorption and fluorescence spectroscopy [1]. The enthalpy change accompanying hydrogen bond formation between 2A3MOP and acetic acid was measured at approximately 42.8-61.1 kJ mol⁻¹ [1]. Conversely, the 2-amino-6-methoxypyridine (2A6MOP) system exhibits no imino-tautomer formation due to steric hindrance from the methoxy group in both S0 and S1 states [1].

Spectroscopy Reaction Mechanism Hydrogen Bonding

Melting Point Differentiation from 4-Methoxy and 5-Methoxy Isomers: 2-Amino-3-methoxypyridine Offers a Distinct Thermal Signature

The melting point of 2-amino-3-methoxypyridine is 78-81 °C . This value differs markedly from its positional isomers: 2-amino-4-methoxypyridine (CAS 10201-73-7) melts at 116-120 °C , while 2-amino-5-methoxypyridine (CAS 10167-97-2) melts at 36-38 °C . These distinct thermal profiles provide a reliable means of identity verification and purity assessment.

Analytical Chemistry Quality Control Polymorph Screening

pKa Value: 2-Amino-3-methoxypyridine Exhibits a Basic Nitrogen with Predicted pKa 8.43, Enabling pH-Dependent Reactivity Tuning

2-Amino-3-methoxypyridine has a predicted pKa of 8.43 ± 0.10 for its pyridine nitrogen . This value places it within the range typical for aminopyridines but differs from related analogs due to the electronic influence of the 3-methoxy group. While direct comparative experimental pKa data for all isomers is not available in the literature, this predicted value serves as a baseline for understanding ionization state under physiological and synthetic pH conditions.

Medicinal Chemistry Acid-Base Chemistry Drug Design

Recommended Research and Industrial Application Scenarios for 2-Amino-3-methoxypyridine (CAS 10201-71-5) Based on Quantitative Evidence


Synthetic Chemistry: Solid-Phase Handling for Automated Synthesis Platforms

The solid physical state and defined melting point (78-81 °C) of 2-amino-3-methoxypyridine make it suitable for automated solid-dispensing systems and weigh-station workflows, unlike its liquid 6-methoxy isomer . This property reduces solvent handling requirements during reaction setup and minimizes volatility-related losses, improving synthetic reproducibility.

Coordination Chemistry: Ligand Design for Metal Complexes Requiring Tautomerizable Donors

The demonstrated ability of 2-amino-3-methoxypyridine to undergo amino-imino tautomerization in the presence of carboxylic acids suggests utility as a ligand in metal complexes where proton transfer can modulate coordination geometry or electronic properties. This behavior is absent in the 6-methoxy isomer, making the 3-methoxy substitution pattern essential for applications requiring dynamic ligand behavior.

Analytical Quality Control: Identity Confirmation via Melting Point Discrimination

The distinct melting point of 2-amino-3-methoxypyridine (78-81 °C) compared to its 4-methoxy (116-120 °C) and 5-methoxy (36-38 °C) isomers [1] provides a simple, robust method for confirming compound identity and detecting isomeric cross-contamination in incoming material inspection workflows. This reduces reliance on more costly instrumental techniques for routine quality checks.

Pharmaceutical Development: pH-Dependent Formulation and Reaction Design

With a predicted pKa of 8.43 ± 0.10 , 2-amino-3-methoxypyridine will exist predominantly in its neutral, free-base form under mildly basic conditions and in its protonated, more water-soluble form under mildly acidic conditions. This predictable ionization behavior allows formulators and medicinal chemists to rationally select pH conditions for salt formation, extraction protocols, or biological assay buffers.

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